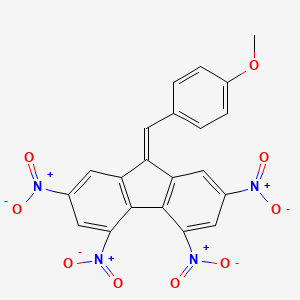

9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene, commonly known as MNTF, is a powerful explosive compound with potential applications in scientific research. MNTF is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains four nitro groups and a methoxybenzylidene substituent. The synthesis of MNTF is a complex process that requires careful attention to detail and safety protocols. In

Mecanismo De Acción

The mechanism of action of MNTF is not well understood, but it is believed to be similar to other nitroaromatic compounds. MNTF is highly reactive and can release large amounts of energy when subjected to heat or shock. The explosive properties of MNTF are due to the release of nitrogen gas and other byproducts when the compound is detonated.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of MNTF. However, it is known that exposure to MNTF can cause skin irritation and respiratory problems. MNTF is highly toxic and can cause serious health problems if ingested or inhaled.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MNTF in lab experiments is its high explosive power, which allows for the study of shock waves and other explosive phenomena. However, the explosive nature of MNTF also presents significant safety challenges. Careful attention to safety protocols is required to ensure that experiments are conducted safely.

Direcciones Futuras

There are several potential future directions for MNTF research. One area of interest is the development of new explosives and propellants based on MNTF. Another area of interest is the study of shock waves and other explosive phenomena using MNTF as a high-energy fuel. Additionally, MNTF could be used in the development of new materials that are resistant to explosive damage. Further research is needed to fully understand the potential applications of MNTF in scientific research.

Conclusion:

MNTF is a powerful explosive compound with potential applications in scientific research. The synthesis of MNTF is a complex process that requires careful attention to safety protocols. MNTF has potential applications in the development of new explosives and propellants, shock wave research, and the study of explosive phenomena. However, the explosive nature of MNTF also presents significant safety challenges. Further research is needed to fully understand the potential applications of MNTF in scientific research.

Métodos De Síntesis

The synthesis of MNTF is a multi-step process that involves several chemical reactions. The first step is the preparation of 4-methoxybenzaldehyde, which is then reacted with nitric acid and sulfuric acid to form 4-methoxybenzaldehyde-2,4,5,7-tetranitro-9H-fluorene. The final step involves the addition of sodium methoxide to form MNTF. The synthesis of MNTF requires careful attention to safety protocols due to the explosive nature of the compound.

Aplicaciones Científicas De Investigación

MNTF has potential applications in scientific research as a powerful explosive compound. It can be used in the development of new explosives and propellants for military and industrial applications. MNTF can also be used in shock wave research to study the effects of explosions on materials and structures. Additionally, MNTF can be used as a high-energy fuel for rockets and missiles.

Propiedades

IUPAC Name |

9-[(4-methoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4O9/c1-34-14-4-2-11(3-5-14)6-15-16-7-12(22(26)27)9-18(24(30)31)20(16)21-17(15)8-13(23(28)29)10-19(21)25(32)33/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXSUVHJNGTHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)

![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)

![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)

![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)

![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)

![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)